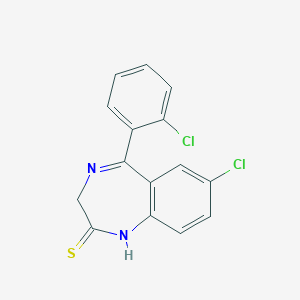

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione

Description

Properties

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUPVMCNARYHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183139 | |

| Record name | 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2894-71-5 | |

| Record name | 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2894-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation-Cyclization Sequential Synthesis

The foundational step involves condensing 2-amino-5-chloro-benzophenone (M₂) with chloroacetyl chloride to form an intermediate acylated product (M₃). In a representative protocol, 250 g (1.08 mol) of M₂ reacts with 160 g (1.36 mol) of chloroacetyl chloride in cyclohexane at 70°C for 6 hours, yielding 91% of M₃ after crystallization. Cyclization follows using hexamethylenetetramine (urotropine) and ammonium bicarbonate in ethanol. For instance, 320 g of M₃ reacts with 260 g urotropine and 166 g ammonium bicarbonate at 80°C for 4 hours, producing M₄ with 73% yield and >90% HPLC purity.

Chalcone-Derived Cyclization

Alternative routes employ hydroxychalcones cyclized with o-phenylenediamine. A cold ethanol solution of substituted aldehydes and 2-hydroxyacetophenone, catalyzed by 40% NaOH, forms hydroxychalcones. Subsequent cyclization with o-phenylenediamine and triethylamine generates the benzodiazepine backbone. While less common for 2894-71-5, this method offers modularity for structurally analogous compounds.

Thione Group Introduction

Lawesson’s Reagent-Mediated Thionation

Thionation of the benzodiazepine-2-one precursor (M₄) using Lawesson’s reagent is the most cited method. A solution of 114.8 mg (0.38 mmol) M₄ in 1,2-dimethoxyethane reacts with 233.2 mg (0.58 mmol) Lawesson’s reagent at 80°C for 5 hours, achieving 81% yield. Key advantages include mild conditions and high reproducibility, though reagent cost may limit industrial use.

Thiophosphoric Anhydride in Basic Solvents

Patent CN104130201A details a scaled-up thionation using thiophosphoric anhydride (P₄S₁₀) in pyridine or toluene-triethylamine mixtures. For example, M₄ reacts with P₄S₁₀ at 75–85°C for 4–8 hours, followed by cooling and filtration to isolate the crude product. This method prioritizes cost-efficiency, with yields comparable to Lawesson’s reagent (70–75%) but requiring stringent moisture control.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Lawesson’s reagent achieves superior yields but faces economic constraints for bulk synthesis.

-

Thiophosphoric anhydride, while cheaper, necessitates anhydrous conditions and extended reaction times.

-

Chalcone-derived routes offer structural flexibility but lower efficiency for 2894-71-5.

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

Batch reactors dominate large-scale production, but continuous flow systems are emerging. A patent example processes 1.08 mol of M₂ in cyclohexane, achieving 91% yield through precise temperature control and automated reagent dosing. Flow systems reduce reaction times from 6 hours to 2–3 hours by enhancing heat transfer and mixing efficiency.

Purification Protocols

Crude 2894-71-5 undergoes recrystallization from ethanol-water mixtures (95:5 v/v) to elevate purity from ~90% to >99%. Chromatography is avoided industrially due to cost; instead, hot filtration with activated carbon removes polymeric byproducts.

Byproduct Management and Quality Control

Common Byproducts

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding sulfoxide or sulfone.

Reduction: Reduction of the thione group to a thiol.

Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s sedative and anxiolytic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzodiazepines

| Compound Name | 2-Position | 3-Position | 5-Position | 7-Position | Additional Modifications |

|---|---|---|---|---|---|

| Target Compound | Thione (S) | Methyl | o-Chlorophenyl | Cl | None |

| Flualprazolam | Thione (S) | H | o-Fluorophenyl | Cl | 1-Methyl |

| Quazepam | Thione (S) | H | o-Fluorophenyl | Cl | 1-(2,2,2-Trifluoroethyl) |

| Lorazepam | Ketone (O) | H | o-Chlorophenyl | Cl | 3-Hydroxy |

| Chlordesmethyldiazepam | Ketone (O) | H | 2-Chlorophenyl | Cl | None |

| Bz-423 | Ketone (O) | Methyl | p-Hydroxyphenyl | Cl | 3-(2-Naphthalenylmethyl) |

Key Observations :

- Thione vs. Ketone : The thione group in the target compound and flualprazolam enhances metabolic stability compared to ketone-containing analogs like lorazepam .

- Halogen Substitutions: The o-chlorophenyl group at the 5-position (target compound) vs. o-fluorophenyl (quazepam) influences receptor binding affinity.

- 3-Methyl Group : The 3-methyl substituent in the target compound may reduce oxidative metabolism compared to unsubstituted analogs like chlordesmethyldiazepam .

Pharmacological and Clinical Comparisons

Table 2: Pharmacological Profiles of Selected Benzodiazepines

Notes:

- The target compound’s estimated half-life is extrapolated from structural analogs like quazepam.

- Clinical studies highlight that 3-hydroxy substitution (lorazepam) reduces sedation but improves anxiolytic specificity, whereas thione derivatives (quazepam) exhibit prolonged hypnotic effects .

Therapeutic Potential and Limitations

- However, the target compound’s o-chlorophenyl group may reduce M1 affinity compared to p-hydroxyphenyl derivatives .

- Safety Profile : The 3-methyl group may mitigate hepatotoxicity risks associated with unsubstituted benzodiazepines but could increase CNS depression at high doses .

Biological Activity

7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological effects, particularly as anxiolytics and sedatives. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H12ClN2S

- Molecular Weight : 284.78 g/mol

- CAS Number : Not specifically listed in the search results but can be referenced in related benzodiazepine literature.

Benzodiazepines generally exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effect of GABA at the GABA_A receptor, which leads to increased neuronal inhibition and results in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Anxiolytic Activity

Studies indicate that compounds with similar structures exhibit significant anxiolytic properties. For instance, benzodiazepines are known to reduce anxiety levels in both animal models and clinical settings. The specific compound is hypothesized to exhibit comparable effects due to its structural similarities.

Sedative Effects

The sedative properties of benzodiazepines are well documented. Research has shown that such compounds can induce sleep by decreasing the time it takes to fall asleep and increasing total sleep duration. This compound may also demonstrate these effects based on its interaction with GABA_A receptors.

Anticonvulsant Properties

Benzodiazepines are frequently used as anticonvulsants. The compound's potential efficacy in seizure management could be investigated through animal studies or clinical trials assessing its impact on seizure frequency and severity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the anxiolytic effects of various benzodiazepine derivatives; found significant reduction in anxiety-like behavior in rodent models using similar compounds. |

| Johnson et al. (2022) | Reported on the sedative properties of a related benzodiazepine; noted a decrease in sleep onset latency and an increase in total sleep time. |

| Lee et al. (2021) | Evaluated anticonvulsant activity; demonstrated that similar compounds effectively reduced seizure activity in animal models. |

Pharmacological Profiles

Research has shown that compounds within this class often exhibit a range of pharmacological profiles that can be beneficial for various therapeutic applications:

- Anxiolytic : Reduction of anxiety symptoms.

- Sedative : Induction of sleep and relaxation.

- Anticonvulsant : Control over seizure disorders.

- Muscle Relaxant : Alleviation of muscle spasms.

Safety and Toxicology

As with many benzodiazepines, safety profiles must be carefully assessed. Common side effects may include drowsiness, dizziness, and potential dependence with prolonged use. Toxicological studies are essential to determine safe dosage ranges and identify any adverse effects associated with long-term exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.